N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(PHENYLSULFANYL)ACETAMIDE
Overview
Description
N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(PHENYLSULFANYL)ACETAMIDE is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique chemical structure, which includes an acetylamino group, a sulfonyl group, and a phenylsulfanyl group attached to an acetamide backbone. This compound is known for its potential use in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(PHENYLSULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the acetamide linkage under controlled conditions, such as using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(PHENYLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(PHENYLSULFANYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(PHENYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The acetylamino and sulfonyl groups play crucial roles in these interactions, often forming hydrogen bonds and electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}ACETAMIDE: Lacks the phenylsulfanyl group, which may affect its reactivity and applications.
N-{4-[(ACETYLAMINO)PHENYL]SULFONYL}ACETAMIDE: Contains a different arrangement of functional groups, leading to variations in its chemical behavior and uses.
Uniqueness
Its ability to undergo diverse chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-12(19)18-24(21,22)15-9-7-13(8-10-15)17-16(20)11-23-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHXDTYRPQVDGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24798111 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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